N,N-Diethyl-p-toluamide
Overview
Description
N,N-Diethyl-p-toluamide, commonly known as DEET, is a nearly colorless liquid with a faint characteristic odor . It is the active ingredient in some common repellents widely used to repel biting pests such as mosquitos and ticks . A significant benefit of DEET is protection against mosquito or tick-borne illnesses .
Synthesis Analysis
DEET was first reported to be synthesized in 1929 by N. N. Maxim in a Romanian journal . The principal method used for the detection of DEET and/or its metabolites in biological samples is high performance liquid chromatography (HPLC) and GC coupled with MS . Sample preparation is typically performed using solid-phase extraction (SPE) and/or LLE with organic solvents such as methanol, methylene chloride, and acetonitrile .Molecular Structure Analysis
The molecular formula of DEET is C12H17NO . Its molecular weight is 191.27 g/mol . The InChI of DEET is InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 .Chemical Reactions Analysis
DEET is absorbed and most is metabolized before excretion . The main human urinary metabolites of DEET are DCBA and EACB . Additional metabolites may include ET, DHMB, m-toluic acid, and ACB .Physical and Chemical Properties Analysis
DEET is a nearly colorless liquid with a faint characteristic odor . Its molecular weight is 191.27 g/mol . The XLogP3 of DEET is 1.6 . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . The rotatable bond count of DEET is 3 .Scientific Research Applications
Schistosomiasis Prophylaxis
N,N-Diethyl-m-toluamide (DEET) has been studied for its potential as a schistosomiasis prophylactic. A study involved subjects applying 50% DEET topically after exposure to lake water, and it was observed that none developed new infections of schistosomiasis at a 3-month follow-up, indicating its effectiveness as a preventive measure (Jackson, Doherty, & Behrens, 2003).
Environmental Fate and Degradation
DEET, detected in waste and surface waters, undergoes radical-induced oxidative and reductive degradation. Studies have explored the reaction rate constants of DEET with hydroxyl radicals and hydrated electrons. This research is significant for evaluating advanced oxidation processes for DEET control and understanding its fate in surface water (Song et al., 2009).
Dyeing Properties of Textiles
Research has explored the use of DEET as a dye carrier for aramid dyeing with disperse dye. The impact of DEET on dyeing properties of aramid fiber was examined, revealing that DEET can reduce the glass transition temperature and degree of orientation of aramid fiber, improving the solubility of disperse dye and enhancing the dye uptake on aramid fiber. This study highlights DEET's role in textile finishing (Leyan et al., 2014).
Emerging Contaminant Removal
DEET, increasingly detected in reclaimed and drinking water sources, is resistant to conventional biological treatment. Novel methods like ozone/graphene oxide catalytic oxidation have been investigated for their effectiveness in DEET removal, providing valuable insights for the removal of emerging organic contaminants and contributing to water safety and sustainable management (Liu et al., 2016).
Reactive Dyes with Anti-Bacterial and Insect-Repellent Properties
Innovative research combined the insect-repellent properties of DEET with the anti-bacterial activities of sulfonamides to synthesize azo reactive dyes. These dyes demonstrated both anti-bacterial and insect-repellent activity, showcasing DEET's versatility in textile applications (Mokhtari, Shams‐Nateri, & Ferdosi, 2014).
Pregnancy Safety
A study assessing the safety of DEET during pregnancy found no adverse effects from its daily application in the second and third trimesters. This research provides crucial information on the safety and risk assessment of DEET use during pregnancy (McGready et al., 2001).
Mechanism of Action
Target of Action
N,N-Diethyl-p-toluamide, also known as DEET, is a common active ingredient in many insect repellent products . It is widely used to repel biting pests such as mosquitoes and ticks .
Mode of Action
Research is ongoing regarding the exact mechanism of action by which DEET is capable of repelling insects. The most longstanding mechanism proposes that the deet chemical blocks the olfactory receptors of insects for the volatile 1-octen-3-ol compound that is an element in human sweat and breath . Recent studies suggest that DEET is an acetylcholinesterase inhibitor and that this action may result in neurotoxicity .
Biochemical Pathways
DEET is metabolized in humans by cytochrome P450 enzymes into the primary metabolites N,N-diethyl-m-hydroxymethylbenzamide (BALC) and Nethyl-m-toluamide (ET) . Although several P450 isoenzymes have elicited activity in DEET metabolism, it appears that the CYP2B6 and CYP2C19 enzymes are the principal P450s responsible for the metabolism .
Result of Action
The ion channel blocking action of DEET in neurons may contribute to the numbness experienced after inadvertent application to the lips or mouth of humans . Symptoms resulting from exposure to this compound include disorientation, staggering gait, slurred speech, crying out, episodes consisting of stiffening into a sitting position, extending of extremities, flexing of the fingers and dorsiflexing the toes . It may also cause jaundice, aplastic anemia, bleeding, convulsive seizure or death .
Action Environment
DEET enters the environment through several pathways: directly into air during spray application; to surface water from overspray and indirectly via wastewater treatment plant (WTTP) discharges (as a result of washing of skin and laundering of clothing); or to soil via overspray and application of treated sewage as an amendment . Environmental factors such as temperature, humidity, and the presence of other chemicals can influence the action, efficacy, and stability of DEET .
Future Directions
To protect humans from malaria, yellow fever, dengue fever, zika, and filariasis, as well as to reduce economic losses associated with crop damage, considerably more efforts are needed to characterize the interactions between insects and insect repellents/pesticides to develop more potent pest control agents .
Biochemical Analysis
Biochemical Properties
N,N-Diethyl-p-toluamide interacts with various enzymes and proteins. It is metabolized in humans by cytochrome P450 enzymes into the primary metabolites N,N-diethyl-m-hydroxymethylbenzamide and N-ethyl-m-toluamide .
Cellular Effects
This compound has been shown to inhibit cholinesterase activity in both insect and mammalian neuronal preparations . This suggests that the compound has a significant effect on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to inhibit cholinesterase activity, which suggests that it may interact with this enzyme at the molecular level . It may also exert its effects through binding interactions with other biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized in humans by cytochrome P450 enzymes into the primary metabolites N,N-diethyl-m-hydroxymethylbenzamide and N-ethyl-m-toluamide . This suggests that the compound interacts with these enzymes and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
Given its lipophilic nature and its wide use in topical applications, it is likely that the compound can penetrate cell membranes and distribute within various tissues .
Subcellular Localization
Given its lipophilic nature and its wide use in topical applications, it is likely that the compound can penetrate cell membranes and localize within various subcellular compartments .
Properties
IUPAC Name |
N,N-diethyl-4-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZORFQMRDHKBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40876903 | |
Record name | BENZAMIDE, N,N-DIETHYL-4-METHYL- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40876903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2728-05-4 | |
Record name | N,N-Diethyl-4-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2728-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Diethyl-p-toluamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002728054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diethyl-p-toluamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5686 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | BENZAMIDE, N,N-DIETHYL-4-METHYL- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40876903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIETHYL-P-TOLUAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8BWY8K43U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.